molecular formula C23H37N3O B5101282 N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide

Cat. No. B5101282
M. Wt: 371.6 g/mol
InChI Key: NRPMIVYJWQFDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, also known as EMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2012 and has gained popularity among researchers due to its potent pharmacological effects.

Mechanism of Action

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to a variety of pharmacological effects. The activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, while the activation of the CB2 receptor is responsible for the anti-inflammatory effects.
Biochemical and Physiological Effects:
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for the euphoric effects of cannabinoids. It has also been shown to decrease the release of glutamate, which is responsible for the analgesic effects of cannabinoids. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide in lab experiments is its potent pharmacological effects. This makes it useful for studying the effects of cannabinoids on various physiological processes. However, one limitation is that its effects may be different from those of natural cannabinoids, which may limit its usefulness in certain types of research.

Future Directions

There are many future directions for research on N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide. One direction is to study its effects on different types of pain, such as neuropathic pain. Another direction is to study its effects on anxiety and depression. Additionally, research could be done to determine the optimal dosage and administration method for N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide in order to maximize its therapeutic potential.

Synthesis Methods

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide can be synthesized by reacting 3-methylbenzoyl chloride with N-ethyl-N-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-4-piperidinemethanol to form N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide.

Scientific Research Applications

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide has been widely used in scientific research to study the pharmacological effects of synthetic cannabinoids. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide has also been used to study the effects of synthetic cannabinoids on pain, anxiety, and inflammation.

properties

IUPAC Name

N-ethyl-2-(3-methylphenyl)-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-4-25(23(27)17-21-7-5-6-19(2)16-21)18-20-8-14-26(15-9-20)22-10-12-24(3)13-11-22/h5-7,16,20,22H,4,8-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMIVYJWQFDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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